3-Hydroxy-2-methylbenzoic Acid
Overview
Description
3-Hydroxy-2-methylbenzoic Acid, also known as this compound, is a useful research compound. Its molecular formula is C8H8O3 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73133. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity : A novel hybrid derivative of 3-Hydroxy Benzoic Acid has shown potential antibacterial activity, which can be beneficial in developing new drug candidates (Satpute, Gangan, & Shastri, 2018).
Pharmaceutical Applications : Schiff-base ligands prepared from synthesized 3-Formyl-2-hydroxy-5-methylbenzoic acid have promising prospects in pharmaceutical applications (Qing-xia, 2006).
Corrosion Inhibition : It effectively inhibits the corrosion of AISI 316L stainless steel in environmentally friendly aqueous pickling solutions (Narváez, Cano, & Bastidas, 2005).
Chemical Synthesis : It is formed from 3-aminonaphthalene-1,5-disulphonic acid by alkali fusion in an autoclave, indicating a possible mode of degradation of one of the naphthalene rings (Sangaiah & Rao, 2013).
Electronic Applications : Polyaniline doped with benzoic acid and substituted benzoic acids, including 3-Hydroxy-2-methylbenzoic Acid, exhibits high conductivity, making it a promising material for high-power electronic applications (Amarnath & Palaniappan, 2005).
Vibrational Spectroscopy : Computational methods have accurately predicted the vibrational spectra and electronic properties of 4-hydroxy-3-methylbenzoic acid (Palanimurugan & Jeyavijayan, 2021).
Magnetic Properties : It influences the anisotropy of diamagnetic susceptibility in aromatic compounds, affecting their magnetic properties (Abdel-Kader, 1982).
Structural and Luminescent Properties : Different structural and photo-luminescent properties have been observed in compounds synthesized with 3-Methylbenzoic Acid (Xiang, 2011).
Adipogenesis and Toxicology : Certain parabens, structurally related to this compound, have been shown to promote adipogenesis and adipose tissue development in mice, indicating potential health risks (Hu et al., 2013).
Biodegradation : Its metabolites, such as those from phenolic compounds, can be effectively biodegraded in contaminated groundwater using microbial fuel cells, aiding in situ bioremediation (Hedbávná, Rolfe, Huang, & Thornton, 2016).
Mechanism of Action
Target of Action
It is known that benzoic acid derivatives often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
Benzylic compounds, which include 3-hydroxy-2-methylbenzoic acid, typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
It’s worth noting that benzoic acid derivatives can be involved in various metabolic pathways, often undergoing reactions such as hydroxylation, methylation, and conjugation .
Pharmacokinetics
The lipophilicity and water solubility of the compound can influence its bioavailability .
Result of Action
It is known that benzoic acid derivatives can cause various physiological effects, such as skin and eye irritation, and may affect the respiratory system .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the temperature .
Safety and Hazards
3-Hydroxy-2-methylbenzoic acid should be handled with care. Avoid breathing mist, gas or vapours. Avoid contact with skin and eyes. Use personal protective equipment. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Properties
IUPAC Name |
3-hydroxy-2-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4,9H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIERSGULWXEJKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50291103 | |
Record name | 3-Hydroxy-2-methylbenzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50291103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
603-80-5 | |
Record name | 603-80-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73133 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Hydroxy-2-methylbenzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50291103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Hydroxy-2-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the natural sources of 3-Hydroxy-2-methylbenzoic acid?
A1: this compound has been isolated from various natural sources, including the mangrove endophytic fungus SK5 found in the South China Sea [].
Q2: Has this compound demonstrated any biological activity?
A2: While this compound itself hasn't been extensively studied for its biological activity, research indicates its potential in this area. For example, it was identified as a potential biomarker for gamma-radiation exposure in mice, showing elevated levels in urine after a 3 Gy dose []. Additionally, it was found among other metabolites from the fungus Aspergillus sp. YN-3, some of which exhibited weak growth-inhibitory activity against the human leukemia cell line HL-60 [].
Q3: Are there any known methods for synthesizing this compound?
A3: Yes, one study describes the formation of this compound from 3-aminonaphthalene-1,5-disulphonic acid through alkali fusion in an autoclave []. This suggests a potential synthetic route for this compound.
Q4: How is this compound being used in analytical chemistry?
A4: Research highlights the application of this compound as an impurity standard in pharmaceutical analysis. A study optimized a micellar electrokinetic chromatography method for the simultaneous determination of nelfinavir mesylate and its impurities, including this compound []. This method allows for efficient monitoring of the synthesis process, raw materials, and pharmaceutical formulations containing nelfinavir mesylate.
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